molecular formula C9H12N2O3S2 B5507690 4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5507690
M. Wt: 260.3 g/mol
InChI Key: RPDPYBFIMRWGBQ-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyrrolidine and a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid
  • Thiophene-2-carboxamide derivatives
  • Pyrrolidine sulfonamide derivatives

Uniqueness

4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its binding affinity to biological targets, while the sulfonyl group contributes to its stability and reactivity .

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c10-9(12)8-5-7(6-15-8)16(13,14)11-3-1-2-4-11/h5-6H,1-4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDPYBFIMRWGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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